molecular formula C11H7F2N B8577883 4-(2,6-Difluorophenyl)pyridine

4-(2,6-Difluorophenyl)pyridine

Cat. No.: B8577883
M. Wt: 191.18 g/mol
InChI Key: MLCGDPSUWRYNGG-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)pyridine is a fluorinated heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 2,6-difluorophenyl group. The 2,6-difluorophenyl moiety introduces steric and electronic effects that influence the compound’s reactivity, solubility, and interactions in biological or material systems. This structure is prevalent in pharmaceuticals, agrochemicals, and optoelectronic materials due to fluorine’s ability to enhance metabolic stability, lipophilicity, and electron-withdrawing properties .

Properties

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

4-(2,6-difluorophenyl)pyridine

InChI

InChI=1S/C11H7F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-7H

InChI Key

MLCGDPSUWRYNGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=NC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) 4-(2,4-Difluorophenyl)pyridine Derivatives

In OLED applications, iridium(III) complexes like bis[2-(2,4-difluorophenyl)pyridine]iridium(III) (Ir-D0) demonstrate how fluorine substitution patterns affect photophysical properties. The 2,4-difluoro configuration reduces π-π stacking and enhances luminescence efficiency compared to 2,6-difluoro analogs. The meta-fluorine in 2,4-difluorophenyl lowers the ligand’s LUMO energy, improving charge transport in electroluminescent devices .

b) 4-(4-Fluorophenyl)-2,6-diphenylpyridine

This compound (CAS 1498-83-5) features a single para-fluorine on one phenyl ring. The absence of ortho-fluorine atoms reduces steric hindrance, increasing rotational freedom and altering crystal packing. Safety data indicate moderate toxicity, contrasting with the enhanced metabolic stability seen in 2,6-difluoro derivatives .

a) N-[4-(4-Chlorobenzyloxy)pyridine-2-yl]-2-(2,6-difluorophenyl)acetamide (CPDA)

CPDA, a derivative of 4-(2,6-difluorophenyl)pyridine, demonstrated potent antihyperglycemic effects in db/db mice, reducing fasting blood glucose and hepatic gluconeogenic gene expression. The 2,6-difluorophenyl group likely enhances binding to target proteins while resisting oxidative metabolism .

b) Dihydropyridine Analogs

4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile shares a fluorinated aryl group but differs in the non-aromatic dihydropyridine core. This structural difference reduces planarity, impacting calcium channel blocking activity compared to fully aromatic pyridine derivatives .

Structural and Spectral Properties

a) N-(2,6-Difluorophenyl)formamide

The C=O bond length (1.218 Å) and C—N bond (1.366 Å) are comparable to pyridine-based analogs, highlighting fluorine’s minimal resonance disruption .

b) 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile

This compound exhibits intramolecular N-H⋯N hydrogen bonding, stabilizing its envelope conformation. The thienyl substituent introduces heteroaromaticity, altering electronic properties compared to fluorophenyl analogs .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents Key Properties Applications Reference
This compound 2,6-F₂C₆H₃ at C4 of pyridine High metabolic stability, electron-withdrawing Pharmaceuticals, OLEDs
Ir-D0 (OLED complex) 2,4-F₂C₆H₃ at C2 of pyridine Enhanced luminescence efficiency, reduced π-π stacking OLED emitters
CPDA 2,6-F₂C₆H₃-acetamide Antihyperglycemic activity (ED₅₀ = 10 mg/kg) Diabetes therapeutics
4-(4-Fluorophenyl)-2,6-diphenylpyridine 4-FC₆H₄ at C4 of pyridine Moderate toxicity (LD₅₀ = 500 mg/kg), flexible conformation Material intermediates

Table 2: Spectral Data Comparison

Compound IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
CPDA 1665 2.34 (s, 6H, CH₃), 7.06–8.37 (m, Ar-H) 167.32 (C=O), 149.32 (C-F)
N-(2,6-Difluorophenyl)formamide 1665 9.85 (s, 2H, CONH) 167.32 (C=O), 147.64 (C-F)
4-(4-Fluorophenyl)-2,6-dimethyl-dihydropyridine - 5.25 (s, H4), 2.34 (s, CH₃) 109.26 (CN), 121.38 (C-F)

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